

# SR11237 supplier and purchasing information

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## Compound of Interest

Compound Name: SR11237

Cat. No.: B1681990

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## Application Notes and Protocols: SR11237

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the procurement, handling, and experimental use of **SR11237**, a potent and selective Retinoid X Receptor (RXR) agonist.

## Product Information

- Product Name: **SR11237**
- Synonyms: BMS-649[1][2][3]
- CAS Number: 146670-40-8[1][2][4][5]
- Chemical Formula: C<sub>24</sub>H<sub>28</sub>O<sub>4</sub>[4]
- Molecular Weight: 380.48 g/mol [4][5]
- Description: **SR11237** is a synthetic organic compound that acts as a potent and selective agonist for the Retinoid X Receptor (RXR).[1][2][6] It is characterized by its lack of activity towards Retinoic Acid Receptors (RARs), making it a valuable tool for studying RXR-specific signaling pathways.[1][3][6][7]

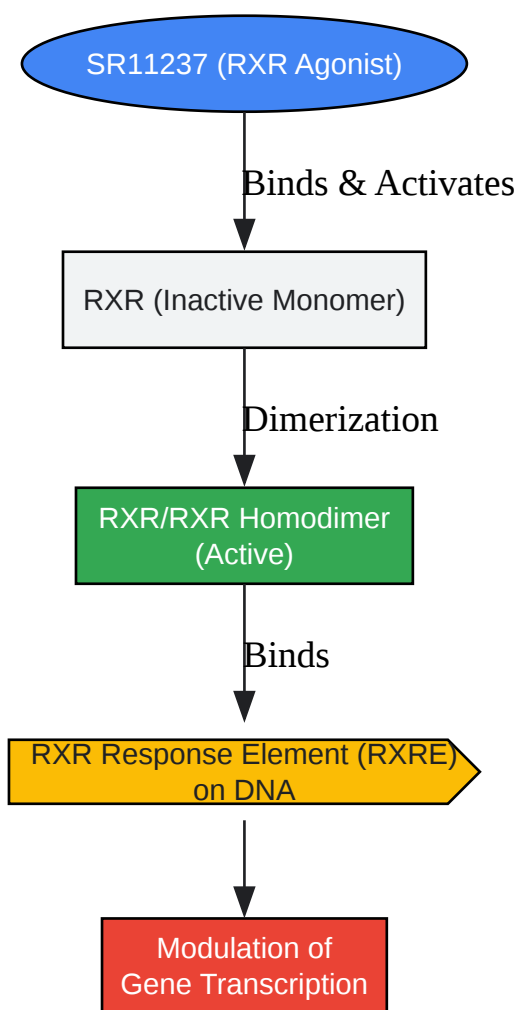
## Supplier and Purchasing Information

**SR11237** is available from several reputable suppliers of research chemicals. Purity levels are typically high, often exceeding 98%. Pricing and availability are subject to change and should be confirmed with the respective supplier.

| Supplier          | Catalog Number | Purity | Available Sizes                            |
|-------------------|----------------|--------|--|
| MedChemExpress    | HY-107413      | 99.79% | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg[1] |
| AbMole BioScience | M2813          | >98%   | 5 mg, 10 mg, 25 mg, 50 mg[6]               |
| R&D Systems       | 3411           | ≥98%   | 10 mg, 50 mg[4]                            |
| Tocris Bioscience | 3411           | ≥98%   | 10 mg, 50 mg[8]                            |
| Selleck Chemicals | E2813          | 99.83% | Contact for sizes                          |
| InvivoChem        | V4354          | >98%   | Contact for sizes[2]                       |

## Mechanism of Action and Signaling Pathway

**SR11237** selectively binds to Retinoid X Receptors (RXRs). Unlike endogenous ligands like 9-cis retinoic acid, **SR11237** does not activate Retinoic Acid Receptors (RARs).[3][7] This specificity allows for the targeted investigation of RXR-mediated signaling. The primary mechanism involves the formation of RXR-RXR homodimers. These homodimers then bind to specific DNA sequences known as RXR Response Elements (RXREs) in the promoter regions of target genes, thereby modulating gene transcription.[1][6][7] This contrasts with the action of pan-agonists, which can activate both RXR-RXR homodimers and RXR-RAR heterodimers.



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**SR11237** selectively activates RXR, leading to homodimerization and gene transcription.

## Quantitative Data Summary

Proper dissolution is critical for experimental success. **SR11237** is insoluble in water but soluble in organic solvents.

| Solvent | Maximum Solubility       | Supplier Data From           |
|---------|--------------------------|------------------------------|
| DMSO    | ≥ 38 mg/mL (99.87 mM)[5] | Selleck Chemicals, Tocris[4] |
| Ethanol | ~2 mg/mL[5]              | Selleck Chemicals            |

Note: It is recommended to use fresh DMSO, as moisture-absorbing DMSO can reduce solubility.[5]

The following concentrations have been reported in the literature for various experimental models.

| Assay / Model                              | Concentration / Dose  | Effect  | Reference                      |
|--|-----------------------|---|--------------------------------|
| Reporter Gene Assay (COS-1 cells)          | Not specified         | Effective at transactivating a reporter gene through RXRs.[1][7]            | Gendimenico et al., 1994[1][7] |
| F9 Embryonal Carcinoma Cells               | Not specified         | Inactive in modulating cell differentiation.                                | Gendimenico et al., 1994[7]    |
| In Vivo Rat Model (Skeletal Morphogenesis) | 25 mg/kg; i.p.; daily | Caused disturbed ossification and premature closure of the growth plate.[1] | Dupuis H, et al., 2019[1]      |
| C3RL4 Cell Reporter Assay                  | Up to 10 $\mu$ M      | Inactive in inducing luciferase expression via the RARE reporter.[9]        | Huang R, et al., 2016[9]       |

## Experimental Protocols

### Protocol 1: Handling and Storage

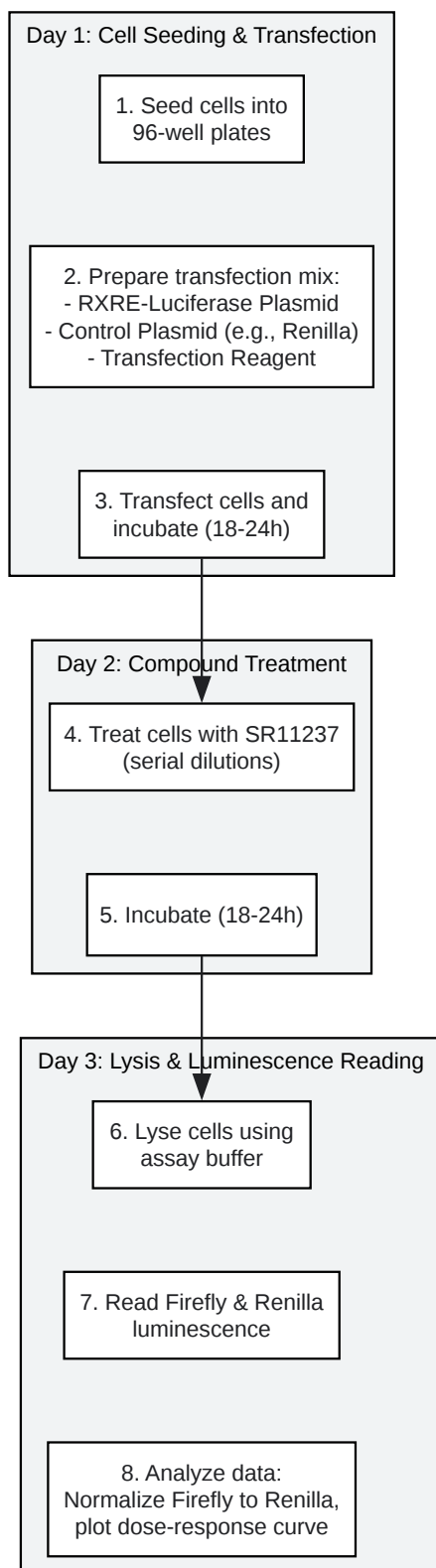
- Powder: Store the solid compound at -20°C for up to 3 years.[5]
- Stock Solutions: Prepare concentrated stock solutions in a suitable solvent like DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for up to 1 year or at -20°C for up to 1 month.[1][5] Before use, warm the vial to room temperature and briefly centrifuge to collect the contents at the bottom.

## Protocol 2: Preparation of a 10 mM DMSO Stock Solution

- Calculate Mass: Determine the required mass of **SR11237** for your desired volume. For 1 mL of a 10 mM stock solution:
  - $\text{Mass (mg)} = 10 \text{ mmol/L} * 1 \text{ mL} * (1 \text{ L} / 1000 \text{ mL}) * 380.48 \text{ g/mol} * (1000 \text{ mg} / 1 \text{ g}) = 3.805 \text{ mg}$
- Weigh: Carefully weigh 3.81 mg of **SR11237** powder.
- Dissolve: Add 1 mL of high-purity DMSO to the vial containing the powder.
- Mix: Vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may assist dissolution.
- Store: Aliquot and store as recommended in Protocol 1.

## Protocol 3: In Vitro RXRE Reporter Gene Assay Workflow

This protocol provides a general workflow for assessing the activation of RXR by **SR11237** using a luciferase reporter gene assay in a suitable cell line (e.g., HEK293T, COS-1).



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